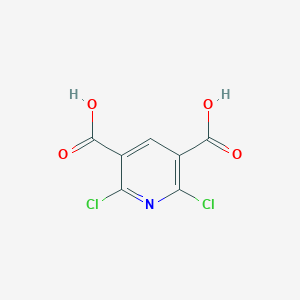

2,6-Dichloropyridine-3,5-dicarboxylic acid

Description

Significance of Pyridine (B92270) Scaffolds in Advanced Organic Synthesis and Materials Science

The pyridine ring is a fundamental heterocyclic scaffold that is ubiquitous in chemistry. nih.govresearchgate.net Structurally similar to benzene (B151609) but with one carbon atom replaced by nitrogen, the pyridine nucleus is a feature in numerous important natural products, including alkaloids like nicotine (B1678760) and vitamins such as niacin. nih.govresearchgate.netlifechemicals.com In the realm of advanced organic synthesis, pyridine and its derivatives are invaluable. nih.gov They serve not only as solvents but more importantly as core structural motifs in the design and synthesis of complex molecules. nih.govresearchgate.net The nitrogen atom in the ring imparts polarity and the ability to act as a hydrogen bond acceptor, which can enhance the solubility of molecules. nih.govresearchgate.net

The versatility of the pyridine scaffold has led to its extensive application in medicinal chemistry, forming the basis for a wide array of therapeutic agents. lifechemicals.comnih.gov It is the second most common nitrogen-containing heterocycle found in FDA-approved drugs. lifechemicals.com Beyond pharmaceuticals, pyridine derivatives are crucial in materials science. They are used as ligands for organometallic compounds, in the development of functional nanomaterials, and as components in asymmetric catalysis. nih.gov Their electronic properties and ability to coordinate with metal ions make them ideal for constructing supramolecular structures and metal-organic frameworks (MOFs). rsc.orgresearchgate.net

Overview of Halogenated Pyridine Carboxylic Acids as Versatile Molecular Building Blocks

The introduction of halogen atoms and carboxylic acid groups onto the pyridine ring creates highly functionalized and versatile molecular building blocks. nih.govnih.govsigmaaldrich.comsigmaaldrich.com Halogenation, in particular, has a profound impact on the electronic properties and intermolecular interactions of the molecule. nih.gov Halogen atoms can participate in halogen bonding, a non-covalent interaction that can direct the self-assembly of molecules into specific architectures. nih.gov The strength and directionality of these interactions can be tuned by changing the halogen substituent (Cl, Br, I), providing a strategy for crystal engineering. nih.gov

Carboxylic acid groups are powerful hydrogen bond donors and acceptors, readily forming predictable synthons with other functional groups. nih.govresearchgate.net The combination of halogen and carboxylic acid functionalities on a pyridine core results in a building block with multiple sites for directed interactions. nih.gov These molecules can be used to construct complex supramolecular assemblies, co-crystals, and coordination polymers. rsc.orgnih.gov For instance, fluorinated carboxylic acids have been shown to be excellent hydrogen bond donors for creating bimolecular networks. nih.gov The strategic placement of these functional groups allows chemists to design and synthesize novel materials with tailored structures and properties. nih.govresearchgate.net

Research Trajectories and Academic Objectives for 2,6-Dichloropyridine-3,5-dicarboxylic acid

While extensive research exists for many pyridine derivatives, the specific compound 2,6-Dichloropyridine-3,5-dicarboxylic acid is a more specialized subject of academic inquiry. Research trajectories for this molecule can be inferred from its structure and the chemistry of related compounds. A primary objective is its utilization as a highly functionalized ligand for the synthesis of novel coordination compounds and materials.

One major research avenue involves the use of 2,6-Dichloropyridine-3,5-dicarboxylic acid in the construction of Metal-Organic Frameworks (MOFs). The parent compound, Pyridine-3,5-dicarboxylic acid, is known to form 2D and 3D coordination polymers with various metal ions. rsc.orgresearchgate.net The introduction of chloro substituents at the 2- and 6-positions, adjacent to the nitrogen atom, would significantly alter the electronic properties and steric profile of the ligand. This could lead to new MOF topologies and functionalities. Academic objectives would include the synthesis and characterization of these new materials, and the study of how the chlorine atoms influence the framework's structure, stability, and potential applications in areas like gas storage or catalysis.

Another key research direction is in supramolecular chemistry. The precursor, 2,6-Dichloropyridine-3,5-dicarbonitrile (B170279), has been studied for its crystal structure, revealing that C-H···N and C-Cl···N interactions dictate its solid-state packing. nih.govresearchgate.net The hydrolysis of the dinitrile to the corresponding dicarboxylic acid would introduce strong O-H···O and O-H···N hydrogen bonding capabilities. A primary academic objective would be to investigate the self-assembly of 2,6-Dichloropyridine-3,5-dicarboxylic acid and its ability to form co-crystals with other molecules. The interplay between hydrogen bonding from the carboxylic acids and potential halogen bonding from the chlorine atoms presents a rich area for crystal engineering studies. nih.gov

Finally, this compound serves as a potential precursor for more complex molecules. The chlorine atoms are susceptible to nucleophilic substitution reactions, allowing for further functionalization of the pyridine ring. Research could focus on using this dichlorinated diacid as a starting material to synthesize novel pincer-type ligands or precursors for specialized polymers or pharmaceutical scaffolds. mdpi.com

Compound Data

Below are tables detailing the properties of 2,6-Dichloropyridine-3,5-dicarboxylic acid and related compounds mentioned in the article.

Table 1: Physicochemical Properties of 2,6-Dichloropyridine-3,5-dicarboxylic acid and Related Compounds Note: Data for the title compound is limited; properties are inferred or based on structurally similar molecules.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 2,6-Dichloropyridine-3,5-dicarboxylic acid | C₇H₃Cl₂NO₄ | 236.01 | Not available | Not available |

| 2,6-Dichloropyridine-3-carboxylic acid | C₆H₃Cl₂NO₂ | 192.00 | 140-143 | Solid |

| 2,6-Dichloropyridine (B45657) | C₅H₃Cl₂N | 147.99 | 86-89 | White solid |

| Pyridine-2,6-dicarboxylic acid | C₇H₅NO₄ | 167.12 | 248-255 | Powder |

| 2,6-Dichloropyridine-3,5-dicarbonitrile | C₇HCl₂N₃ | 198.01 | Not available | Colorless solid |

Data sourced from references sigmaaldrich.comnih.govwikipedia.orgmerckmillipore.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloropyridine-3,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO4/c8-4-2(6(11)12)1-3(7(13)14)5(9)10-4/h1H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXJMUXYEEVSJQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1C(=O)O)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,6 Dichloropyridine 3,5 Dicarboxylic Acid and Analogous Derivatives

Direct Synthetic Approaches

Direct synthetic approaches aim to construct the 2,6-dichloropyridine-3,5-dicarboxylic acid molecule from acyclic precursors or through reactions that introduce the key functional groups in a highly controlled manner. These methods often rely on regioselective reactions to ensure the correct placement of substituents on the pyridine (B92270) ring.

Regioselective Carboxylation Reactions

Regioselective carboxylation involves the direct introduction of carboxylic acid groups at the 3 and 5-positions of a pre-functionalized pyridine ring. One potential, though challenging, approach involves the di-lithiation of 2,6-dichloropyridine (B45657) at the 3 and 5-positions, followed by quenching with carbon dioxide. This method's success is highly dependent on the ability to achieve selective deprotonation at the desired positions, which can be influenced by steric and electronic factors.

A related example is the synthesis of pyridine-2,6-dicarboxylic acid from 2,6-dichloropyridine. In this process, 2,6-dichloropyridine is reacted with magnesium in tetrahydrofuran to form a Grignard-like intermediate. This intermediate is then carboxylated by introducing dried carbon dioxide gas, followed by acidification to yield the dicarboxylic acid chemicalbook.com. While this method carboxylates the 2 and 6 positions, adapting it for regioselective carboxylation at the 3 and 5 positions of a dichloropyridine would require a different starting material and careful control of reaction conditions.

| Reactant | Reagents | Product | Yield (%) | Reference |

| 2,6-Dichloropyridine | 1. Mg, THF; 2. CO2; 3. Acid | Pyridine-2,6-dicarboxylic acid | 94.5 | chemicalbook.com |

Targeted Halogenation Strategies

Targeted halogenation strategies focus on introducing chlorine atoms at the 2 and 6-positions of a pyridine-3,5-dicarboxylic acid precursor. The direct chlorination of pyridine-3,5-dicarboxylic acid is a potential route. However, electrophilic aromatic substitution on the pyridine ring can be challenging and may require harsh conditions, often leading to a mixture of products chemrxiv.orgnih.gov. The electron-withdrawing nature of the carboxylic acid groups deactivates the ring towards electrophilic attack.

More advanced and selective halogenation methods could be employed. For instance, strategies involving designed phosphine reagents have been developed for the selective halogenation of pyridines nih.gov. These methods typically involve the formation of a phosphonium salt at a specific position on the pyridine ring, which is then displaced by a halide nucleophile. Applying such a strategy to pyridine-3,5-dicarboxylic acid would require careful selection of the phosphine reagent and reaction conditions to achieve dichlorination at the 2 and 6-positions.

Another approach involves a ring-opening, halogenation, and ring-closing sequence. This strategy temporarily transforms the pyridine into a more reactive acyclic intermediate, allowing for highly regioselective halogenation under milder conditions chemrxiv.orgnih.gov.

Conversion from Precursor Molecules

The synthesis of 2,6-dichloropyridine-3,5-dicarboxylic acid is often more readily achieved by modifying a pre-synthesized, appropriately substituted pyridine precursor. This multi-step approach allows for greater control over the final structure.

Hydrolysis of Dinitrile Precursors (e.g., 2,6-Dichloropyridine-3,5-dicarbonitrile)

A common and effective method for the synthesis of 2,6-dichloropyridine-3,5-dicarboxylic acid is the hydrolysis of 2,6-dichloropyridine-3,5-dicarbonitrile (B170279). This dinitrile precursor can be synthesized through a multi-step process.

The synthesis of 2,6-dichloropyridine-3,5-dicarbonitrile starts from the reaction of malononitrile with triethyl orthoformate in the presence of pyridine, followed by the addition of concentrated HCl to form an intermediate. This intermediate is then converted to 2-amino-6-chloropyridine-3,5-dicarbonitrile (B1296360). Finally, a Sandmeyer-type reaction using copper(II) chloride and an alkyl nitrite replaces the amino group with a second chlorine atom to yield 2,6-dichloropyridine-3,5-dicarbonitrile nih.gov.

Once the dinitrile is obtained, it can be hydrolyzed to the corresponding dicarboxylic acid. This is a standard transformation in organic synthesis, typically achieved by heating the dinitrile in the presence of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide), followed by acidification.

Synthesis of 2,6-Dichloropyridine-3,5-dicarbonitrile:

| Step | Reactants | Reagents | Product | Yield (%) | Reference |

| 1 | Malononitrile, Triethyl orthoformate | Pyridine, conc. HCl | 2-Amino-6-chloropyridine-3,5-dicarbonitrile | 96 | nih.gov |

| 2 | 2-Amino-6-chloropyridine-3,5-dicarbonitrile | CuCl₂, Isopentyl nitrite | 2,6-Dichloropyridine-3,5-dicarbonitrile | 89 | nih.gov |

Oxidative Transformations of Alkyl Pyridine Derivatives

Another synthetic strategy involves the oxidation of a 2,6-dichloro-3,5-dialkylpyridine precursor. The alkyl groups, typically methyl groups, at the 3 and 5-positions can be oxidized to carboxylic acids. This approach is analogous to the synthesis of pyridine-2,6-dicarboxylic acid from 2,6-lutidine (2,6-dimethylpyridine) wikipedia.org.

The oxidation of lutidines can be achieved using various oxidizing agents, including potassium permanganate or nitric acid. More modern and environmentally friendly methods utilize catalytic oxidation with oxygen in the presence of a suitable catalyst wikipedia.org. For the synthesis of 2,6-dichloropyridine-3,5-dicarboxylic acid, a precursor such as 2,6-dichloro-3,5-lutidine would be required. The synthesis of this specific precursor would be a critical step in this pathway.

| Precursor | Oxidizing Agent | Product | Reference |

| 2,6-Lutidine | Oxygen, tert-BuOK, 18-crown-6 | Pyridine-2,6-dicarboxylic acid | chemicalbook.com |

| 2,6-Lutidine | Metal porphyrin catalyst, Oxygen | Pyridine-2,6-dicarboxylic acid | wikipedia.org |

Nucleophilic Aromatic Substitution in Halogenated Pyridine Systems

Nucleophilic aromatic substitution (SNA) reactions on highly halogenated pyridine rings can also be a viable route. This approach would involve a starting material such as a tetrachloro- or pentachloropyridine. By carefully selecting the reaction conditions and nucleophiles, it might be possible to selectively replace two of the chlorine atoms with carboxylate groups or a precursor functional group that can be later converted to a carboxylic acid.

The reactivity of halogens in a pyridine ring towards nucleophilic substitution is dependent on their position relative to the nitrogen atom and the presence of other activating or deactivating groups. Generally, halogens at the 2- and 4-positions are more susceptible to nucleophilic attack. Therefore, a precursor with leaving groups at the 3- and 5-positions and stable chloro substituents at the 2- and 6-positions would be ideal, though potentially difficult to synthesize.

Exploration of Green Chemistry and Sustainable Synthetic Pathways

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of 2,6-Dichloropyridine-3,5-dicarboxylic acid and its derivatives, research is increasingly directed towards more sustainable methodologies. These include the use of renewable feedstocks, biocatalysis, electrochemical methods, and alternative energy sources to minimize waste and avoid hazardous reagents.

A significant advancement in the sustainable synthesis of pyridine dicarboxylic acids involves the use of biomass, particularly lignin, as a renewable starting material. Lignin, a complex polymer abundant in plant cell walls, represents an underutilized resource for the production of valuable aromatic chemicals. rsc.org Through metabolic engineering of microorganisms, it is possible to convert lignin-derived aromatic compounds into pyridine dicarboxylic acids.

One notable approach involves the bacterium Rhodococcus jostii RHA1, which has been genetically modified to produce pyridine-2,4-dicarboxylic acid and pyridine-2,5-dicarboxylic acid from wheat straw lignocellulose. rsc.org By re-routing the natural aromatic degradation pathways of the bacterium, researchers have been able to achieve the synthesis of these di-acids. This biocatalytic conversion represents a significant step towards a bio-based economy for chemical production. rsc.orgacsgcipr.org

The following table summarizes the findings from a study on the biocatalytic conversion of lignin breakdown products by engineered Rhodococcus jostii RHA1, demonstrating the potential of this approach for producing pyridine dicarboxylic acids from renewable resources.

| Substrate | Engineered Strain | Product | Titer (mg/L) |

|---|---|---|---|

| Wheat Straw Lignocellulose (1%) | R. jostii RHA1 with recombinant genes for protocatechuate 4,5-dioxygenase | Pyridine-2,4-dicarboxylic acid | up to 125 |

| Wheat Straw Lignocellulose (1%) | R. jostii RHA1 with recombinant genes for protocatechuate 2,3-dioxygenase | Pyridine-2,5-dicarboxylic acid | up to 125 |

Another promising green chemistry approach for the synthesis of pyridine carboxylic acids is electrochemical carboxylation, which utilizes carbon dioxide (CO₂) as a C1 building block. rsc.org This method offers a sustainable alternative to traditional carboxylation reactions, which often require harsh reagents. Recent research has demonstrated the direct carboxylation of pyridines using CO₂ in an electrochemical setup. nih.govazom.com The site-selectivity of the carboxylation can be controlled by the choice of the electrochemical reactor, allowing for the synthesis of different isomers. nih.govsciencedaily.com While this has been demonstrated for pyridine itself, the principles could potentially be adapted for the synthesis of more complex derivatives like 2,6-Dichloropyridine-3,5-dicarboxylic acid.

The table below illustrates the divergent site selectivity in the electrochemical carboxylation of pyridine based on the reactor type.

| Electrochemical Cell Type | Major Product | Selectivity |

|---|---|---|

| Divided Cell | Pyridine-5-carboxylic acid (Nicotinic acid) | C5 carboxylation |

| Undivided Cell | Pyridine-4-carboxylic acid (Isonicotinic acid) | C4 carboxylation |

While direct green synthesis routes for 2,6-Dichloropyridine-3,5-dicarboxylic acid are still under development, these examples for analogous pyridine dicarboxylic acids highlight the significant potential of biocatalysis and electrochemical methods to create more sustainable synthetic pathways. researchgate.netnacatsoc.orgresearchgate.net Future research in this area will likely focus on applying these principles to the synthesis of halogenated pyridine dicarboxylic acids, aiming to reduce reliance on fossil fuels and minimize the environmental footprint of chemical manufacturing. mdpi.com

Detailed scientific data for the specific chemical compound “2,6-Dichloropyridine-3,5-dicarboxylic acid,” as required by the provided outline, is not available in publicly accessible scientific literature and chemical databases.

Extensive searches for experimental research findings on this molecule have failed to yield specific data for the following analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: No published ¹H or ¹³C NMR spectra, or data from advanced two-dimensional NMR studies, could be located.

Vibrational Spectroscopy: Specific Infrared (IR) and Raman spectroscopic data are not available.

High-Resolution Mass Spectrometry (HRMS): Precise molecular mass determination and fragmentation data for this compound have not been found.

X-ray Diffraction: There are no published single-crystal X-ray diffraction studies, and therefore, no crystallographic data such as unit cell parameters, bond lengths, or bond angles are available.

While information exists for structurally related compounds, such as 2,6-Dichloropyridine-3,5-dicarbonitrile and 2,6-Dichloropyridine-3-carboxylic acid, this data cannot be used to accurately describe the spectroscopic and structural properties of 2,6-Dichloropyridine-3,5-dicarboxylic acid. Generating an article based on the requested outline would require speculating on data that is not supported by experimental evidence, which would be scientifically inaccurate.

Therefore, it is not possible to generate the requested article with the required level of detail and scientific accuracy.

Advanced Spectroscopic and Structural Characterization of 2,6 Dichloropyridine 3,5 Dicarboxylic Acid

X-ray Diffraction Studies for Solid-State Architectures

Powder X-ray Diffraction for Polymorphism and Phase Identification

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique for the solid-state characterization of crystalline materials. It provides detailed information about the crystallographic structure, phase purity, and polymorphism of a compound. Each crystalline solid has a unique PXRD pattern, which acts as a "fingerprint," allowing for its identification and differentiation from other solid forms. In the context of 2,6-Dichloropyridine-3,5-dicarboxylic acid, PXRD would be instrumental in identifying different polymorphic forms, which are different crystalline structures of the same compound. These polymorphs can exhibit distinct physical and chemical properties.

A comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), was conducted to obtain experimental or simulated PXRD data for 2,6-Dichloropyridine-3,5-dicarboxylic acid. This search aimed to identify studies on its crystal structure, polymorphism, and phase identification.

Despite these extensive efforts, no published single-crystal X-ray diffraction data or experimental powder X-ray diffraction patterns for 2,6-Dichloropyridine-3,5-dicarboxylic acid were found. The absence of a crystallographic information file (CIF) prevents the simulation of a theoretical powder pattern and the detailed analysis of its structural features.

While crystallographic data for related compounds, such as 2,6-Dichloropyridine-3,5-dicarbonitrile (B170279), are available, this information cannot be extrapolated to the dicarboxylic acid derivative due to the significant differences in the functional groups, which profoundly influence the crystal packing and hydrogen bonding networks.

Therefore, at present, a detailed analysis of the powder X-ray diffraction characteristics of 2,6-Dichloropyridine-3,5-dicarboxylic acid, including the identification of potential polymorphs and their phase behavior, cannot be provided due to the lack of available experimental data in the public domain. Further research involving the synthesis of high-quality single crystals and subsequent X-ray diffraction analysis is required to elucidate the crystal structure and polymorphic landscape of this compound. Such studies would be essential for generating the data necessary for a complete solid-state characterization.

Coordination Chemistry of 2,6 Dichloropyridine 3,5 Dicarboxylic Acid

Ligand Design Principles and Diverse Coordination Modes

The structure of 2,6-dichloropyridine-3,5-dicarboxylic acid offers intriguing possibilities for its role as a ligand in coordination chemistry. Its design incorporates key features that are highly sought after in the construction of complex supramolecular architectures.

Multidentate Coordination Sites Involving Carboxylate and Pyridine (B92270) Nitrogen Donors

The primary characteristic of this ligand is its potential for multidentate coordination. It possesses three potential donor sites: the nitrogen atom of the pyridine ring and the two oxygen atoms from each of the two carboxylate groups. This N,O-donor set is a common feature in ligands used to build stable and diverse metal complexes. The deprotonated carboxylate groups can coordinate to metal ions in various modes, including monodentate, bidentate chelating, and bidentate bridging fashions. This versatility is fundamental to the formation of multidimensional structures like coordination polymers and MOFs. The pyridine nitrogen provides an additional coordination vector, allowing for the connection of multiple metal centers and the creation of intricate network topologies.

Conformational Flexibility and Its Impact on Coordination Geometry

The rotational freedom of the carboxylate groups around the C-C bond connecting them to the pyridine ring introduces a degree of conformational flexibility. This flexibility allows the ligand to adapt to the preferred coordination geometry of different metal ions. The orientation of the carboxylic acid groups can vary, leading to different spatial arrangements of the donor atoms. This adaptability is a crucial factor in the self-assembly processes that govern the formation of crystalline coordination compounds, influencing the final structure and properties of the resulting material. The presence of the two bulky chlorine atoms at the 2 and 6 positions would likely impose significant steric hindrance, which could influence the coordination geometry and potentially favor specific conformations or coordination modes.

Synthesis and Characterization of Metal Complexes

While no specific metal complexes of 2,6-dichloropyridine-3,5-dicarboxylic acid have been reported, the general methodologies for synthesizing such compounds are well-established. Typically, these syntheses would involve the reaction of a metal salt with the dicarboxylic acid ligand in a suitable solvent or solvent system, often under hydrothermal or solvothermal conditions.

Transition Metal Complexes

The formation of transition metal complexes with this ligand would be expected. Metals such as copper(II), zinc(II), cobalt(II), and manganese(II) are frequently used in coordination chemistry due to their variable coordination numbers and geometries. The resulting complexes could range from simple mononuclear or dinuclear species to extended one-, two-, or three-dimensional coordination polymers. Characterization of these hypothetical complexes would rely on standard techniques such as single-crystal X-ray diffraction to determine the precise molecular structure, infrared spectroscopy to confirm the coordination of the carboxylate and pyridine groups, and thermogravimetric analysis to assess their thermal stability.

Lanthanide Coordination Compounds

Lanthanide ions, with their high coordination numbers and unique luminescent properties, are also prime candidates for forming complexes with this ligand. The carboxylate groups are particularly effective at sensitizing lanthanide luminescence, a phenomenon where the organic ligand absorbs light and transfers the energy to the metal ion, which then emits light at its characteristic wavelength. The synthesis of lanthanide complexes would likely follow similar procedures to those for transition metals, and their characterization would additionally involve photoluminescence spectroscopy to investigate their light-emitting properties.

Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing the Dicarboxylic Acid Ligand

The multitopic nature of 2,6-dichloropyridine-3,5-dicarboxylic acid makes it a promising, albeit currently theoretical, building block for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. The ability of the carboxylate groups to bridge between metal centers is a key requirement for the formation of extended porous networks.

Design and Topological Aspects of Extended Structures

The design of extended structures utilizing 2,6-Dichloropyridine-3,5-dicarboxylic acid and its derivatives is a strategic process aimed at creating novel metal-organic frameworks (MOFs) with specific topologies. The final architecture of these coordination polymers is dictated by the coordination preferences of the metal ions, the geometry of the organic linker, and the interplay of non-covalent interactions.

The versatility of pyridinedicarboxylic acid-based ligands in forming diverse topologies is well-documented. For instance, the related ligand pyridine-3,5-dicarboxylic acid has been shown to produce coordination polymers with dimensionalities ranging from 0D to 3D. researchgate.net Topological analysis of these structures has revealed intriguing architectures, with some compounds exhibiting novel topological types. researchgate.net Similarly, the use of 2,6-bis(3,5-dicarboxyphenyl)pyridine as a ligand has led to the formation of coordination polymers with distinct structures and topologies, including 2D wave-like sheets with a (4^4·6^2)-sql topology that further extend into 3D supramolecular structures through π-π interactions. rsc.org

In the context of 2,6-dichloropyridine (B45657) derivatives, a metal-organic framework synthesized from 3,5-dichloropyridine (B137275) and copper(I) cyanide resulted in a structure composed of 1D zig-zag chains of CuCN linked by the pyridine ligand. nih.gov These chains are further organized into 2D sheets via hydrogen bonding, and these sheets are then close-packed into a 3D network through a combination of hydrogen bonds, π-π stacking, and lp-π interactions. nih.gov While this example does not involve the dicarboxylic acid functionality, it highlights the role of the dichloropyridine core in directing the assembly of extended structures.

The dimensionality and topology of coordination polymers constructed with pyridinedicarboxylic acid ligands are also influenced by the choice of metal ion. For example, lanthanide coordination polymers constructed with pyridine-3,5-dicarboxylic acid exhibit a range of structures from 1D zigzag chains to 2D layer networks with a (4,4)-grid topology, and even 3D microporous frameworks with a pcu topology. rsc.org This structural diversity is often attributed to the lanthanide contraction effect. rsc.org

Table 1: Topological Features of Coordination Polymers with Related Pyridinedicarboxylic Acid Ligands

| Ligand | Metal Ion(s) | Dimensionality | Topology | Reference |

| Pyridine-3,5-dicarboxylic acid | Cd(II), Zn(II), Co(II), Cu(II) | 0D, 1D, 2D, 3D | Varied, including new topological types | researchgate.net |

| 2,6-bis(3,5-dicarboxyphenyl)pyridine | Cu(II) | 2D -> 3D | (4^4·6^2)-sql | rsc.org |

| Pyridine-3,5-dicarboxylic acid | La(III), Pr(III), Sm(III) | 3D | pcu | rsc.org |

| Pyridine-3,5-dicarboxylic acid | Tb(III), Ho(III) | 2D | (4,4)-grid | rsc.org |

| 3,5-Dichloropyridine | Cu(I) | 1D -> 3D | Zig-zag chains forming a 3D network | nih.gov |

Supramolecular Chemistry and Crystal Engineering with 2,6 Dichloropyridine 3,5 Dicarboxylic Acid

Directed Self-Assembly Processes:Without foundational knowledge of its intermolecular interactions, a discussion on its directed self-assembly would be purely speculative.

Therefore, until specific research on the crystal structure and supramolecular chemistry of 2,6-Dichloropyridine-3,5-dicarboxylic acid is published, a detailed and accurate article as requested cannot be written.

Formation of Discrete Supramolecular Cages and Metallamacrocycles

The assembly of discrete, well-defined supramolecular cages and metallamacrocycles from 2,6-Dichloropyridine-3,5-dicarboxylic acid is an area of growing interest. While specific examples utilizing this exact ligand are emerging, the principles of coordination-driven self-assembly using analogous pyridine (B92270) dicarboxylate ligands provide a strong foundation for predicting its behavior. The reaction of such ligands with metal ions that have specific coordination geometries can lead to the formation of finite, closed structures.

For instance, the combination of pyridine dicarboxylate ligands with metal ions often results in the formation of elegant supramolecular structures. nih.gov Pyridine derivatives, in general, have been successfully employed in the synthesis of cage-like molecules, which are significant for their ability to encapsulate guest molecules and for studying host-guest interactions. nih.gov The strategic placement of coordinating groups on a rigid scaffold, as seen in 2,6-Dichloropyridine-3,5-dicarboxylic acid, is a key principle in the design of such assemblies. rsc.org

Research on related systems has demonstrated the formation of novel hierarchical nickel-based metallosupramolecular cages from nickel ions and pyridine dicarboxylates. nih.gov In these structures, multinuclear nickel clusters are linked by isophthalate-derivative ligands to form triple-stranded helicates, which then act as building blocks for the final cage assembly. nih.gov This hierarchical self-assembly approach highlights the potential for creating highly complex and functional architectures.

The table below summarizes representative examples of metallosupramolecular cages formed from pyridine dicarboxylate and related ligands, illustrating the potential of 2,6-Dichloropyridine-3,5-dicarboxylic acid in this area.

| Metal Ion | Ancillary Ligand | Resulting Structure | Reference |

| Ni(II) | Pyridine dicarboxylates, Isophthalate derivatives | Triple-stranded helicate-based cages | nih.gov |

| Cu(I) | Phenanthroline derivatives, Dicarboxylates | Rhomboidal metallacycle | nih.gov |

| Pt(II) | Dipyridinyl derivatives, Dicarboxylates | Pyrene-based metallacycles | nih.gov |

These examples underscore the versatility of pyridine-based dicarboxylic acids in constructing discrete supramolecular entities. The introduction of chloro-substituents in the 2 and 6 positions of the pyridine ring in 2,6-Dichloropyridine-3,5-dicarboxylic acid is expected to influence the final architecture through steric and electronic effects, as well as by introducing the possibility of halogen bonding as a structure-directing interaction.

Construction of One-, Two-, and Three-Dimensional Supramolecular Frameworks

The ability of 2,6-Dichloropyridine-3,5-dicarboxylic acid to act as a versatile building block extends to the construction of extended supramolecular frameworks, including one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) metal-organic frameworks (MOFs). The dimensionality and topology of these frameworks are dictated by the coordination preferences of the metal ions, the coordination modes of the dicarboxylate ligand, and the influence of non-covalent interactions.

Studies on the closely related 2,6-dichloropyridine-3,5-dicarbonitrile (B170279) provide valuable insights into the potential self-assembly behavior of the dicarboxylic acid analogue. In the crystal structure of the dicarbonitrile, molecules form infinite one-dimensional chains through C-H···N hydrogen bonds. nih.gov These chains are further interconnected into two-dimensional layers via C-Cl···N interactions. nih.gov This demonstrates the significant role that both hydrogen and halogen bonding can play in directing the formation of extended networks.

The reaction of pyridine-3,5-dicarboxylic acid with various divalent metal ions has been shown to produce a range of coordination polymers with diverse dimensionalities. rsc.org Depending on the metal ion and the presence of templating molecules, 0D binuclear complexes, 1D chains, 2D layers, and 3D frameworks have been synthesized. rsc.org Similarly, pyridine-2,6-dicarboxylic acid has been used to construct 1D, 2D, and 3D metal-organic framework structures with copper(II), where the final architecture is dependent on the nature of the spacer ligands used. rsc.org

The following table presents examples of coordination polymers and MOFs constructed from related pyridine dicarboxylic acids, highlighting the structural diversity achievable.

| Ligand | Metal Ion(s) | Dimensionality | Resulting Framework | Reference |

| Pyridine-3,5-dicarboxylic acid | Cd(II), Zn(II), Co(II), Cu(II) | 0D, 1D, 2D, 3D | Binuclear complexes, Chains, Polymeric structures, and Coordination polymers | rsc.org |

| Pyridine-2,6-dicarboxylic acid | Cu(II) | 1D, 2D, 3D | Metal-organic framework structures | rsc.org |

| 4-Hydroxypyridine-2,6-dicarboxylic acid | Zn(II), Nd(III) | 1D, 2D | Zigzag chain and (4,4) net | nih.gov |

| 5-Nitroisophthalic acid and 3-chloropyridine | Cu(II) | 1D | Double-chain structure | acs.org |

The presence of chloro-substituents on the pyridine ring of 2,6-Dichloropyridine-3,5-dicarboxylic acid is anticipated to favor the formation of robust supramolecular networks. Halogen bonding, in particular, can act as a reliable and directional tool in crystal engineering to guide the assembly of molecules into predictable patterns. acs.org The combination of strong metal-carboxylate coordination with weaker, yet significant, hydrogen and halogen bonds provides a powerful strategy for the bottom-up construction of novel functional materials with tailored architectures and properties.

Theoretical and Computational Investigations of 2,6 Dichloropyridine 3,5 Dicarboxylic Acid

Hirshfeld Surface Analysis for Quantifying Intermolecular Contact Contributions

Further research and dedicated computational studies would be required to produce the specific data needed to populate these sections.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecular systems, providing detailed insights into their dynamic properties and interactions with the surrounding environment. orgchemres.orgresearchgate.net For 2,6-Dichloropyridine-3,5-dicarboxylic acid, MD simulations can elucidate its conformational flexibility, intramolecular interactions, and the explicit role of solvent molecules in its behavior, which are crucial for understanding its chemical and physical properties.

The application of MD simulations to study chemical reactions and molecular interactions has become a important tool in various fields, including drug design and materials science. orgchemres.org These simulations model the behavior of molecules over time, offering a view of their dynamic nature that complements experimental data. orgchemres.org

Methodology of Molecular Dynamics Simulations

The foundation of an MD simulation lies in the numerical solution of Newton's equations of motion for a system of interacting atoms. The forces between atoms are described by a molecular mechanics force field, which is a set of potential energy functions. wikipedia.orgresearchgate.net The accuracy of the simulation is highly dependent on the quality of these force field parameters. wikipedia.org For novel molecules like 2,6-Dichloropyridine-3,5-dicarboxylic acid, these parameters may need to be specifically developed or adapted from existing ones for similar chemical moieties. nih.govnih.govacs.org

A typical MD simulation protocol for studying a molecule like 2,6-Dichloropyridine-3,5-dicarboxylic acid in a solvent would involve the following steps:

System Setup: A simulation box is created containing one or more molecules of 2,6-Dichloropyridine-3,5-dicarboxylic acid solvated with a chosen solvent, such as water. The size of the box is chosen to be large enough to avoid interactions of the molecule with its periodic images.

Force Field Parameterization: Standard force fields like AMBER, CHARMM, or GROMOS are often used. researchgate.net Parameters for the pyridine (B92270) ring, chloro-substituents, and carboxylic acid groups would be assigned. For uncommon fragments, quantum mechanical calculations may be necessary to derive accurate atomic charges and bonded parameters. nih.govacs.org

Energy Minimization: The initial system is subjected to energy minimization to relax any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated to the desired temperature and then equilibrated at constant temperature and pressure (NPT ensemble) to allow the system to reach a stable state.

Production Run: Once equilibrated, the production simulation is run for a significant length of time (nanoseconds to microseconds) to collect trajectory data for analysis.

Analysis of Dynamic Behavior

The trajectory from an MD simulation provides a wealth of information about the dynamic behavior of 2,6-Dichloropyridine-3,5-dicarboxylic acid. Key analyses include:

Root-Mean-Square Deviation (RMSD): This metric is used to assess the stability of the molecule's conformation over the course of the simulation. A stable RMSD value indicates that the molecule has reached an equilibrium conformation.

Root-Mean-Square Fluctuation (RMSF): RMSF analysis reveals the flexibility of different parts of the molecule. For 2,6-Dichloropyridine-3,5-dicarboxylic acid, this would highlight the mobility of the carboxylic acid groups relative to the more rigid pyridine ring.

Table 1: Hypothetical RMSD and RMSF data for 2,6-Dichloropyridine-3,5-dicarboxylic acid in water.

This table presents illustrative data that could be obtained from an MD simulation.

| Simulation Time (ns) | Overall RMSD (Å) | Atomic Group | Average RMSF (Å) |

|---|---|---|---|

| 0-10 | 1.5 | Pyridine Ring | 0.8 |

| 10-20 | 1.6 | Carboxyl Group 1 | 1.2 |

| 20-30 | 1.5 | Carboxyl Group 2 | 1.3 |

| 30-40 | 1.6 | Chlorine Atom 1 | 0.9 |

| 40-50 | 1.5 | Chlorine Atom 2 | 0.9 |

Solvent Interactions

The explicit inclusion of solvent molecules in MD simulations allows for a detailed investigation of solute-solvent interactions. orgchemres.org

Radial Distribution Functions (RDFs): RDFs describe the probability of finding a solvent molecule at a certain distance from a specific atom or group in the solute. This analysis can reveal the structure of the solvent shell around the 2,6-Dichloropyridine-3,5-dicarboxylic acid molecule. For instance, the RDF of water oxygen atoms around the carboxylic acid hydrogens would provide information on hydrogen bonding.

Hydrogen Bond Analysis: The formation and dynamics of hydrogen bonds between the carboxylic acid groups of the solute and surrounding water molecules can be monitored throughout the simulation. This is critical for understanding the solubility and reactivity of the compound in aqueous media.

Table 2: Hypothetical Radial Distribution Function Peak Distances for Solvent Interactions.

This table illustrates potential RDF data for key atomic pairs between 2,6-Dichloropyridine-3,5-dicarboxylic acid and water.

| Atomic Pair (Solute - Solvent) | First Peak Distance (Å) | Interpretation |

|---|---|---|

| Carboxyl O - Water H | 1.8 | Strong Hydrogen Bond |

| Carboxyl H - Water O | 1.9 | Strong Hydrogen Bond |

| Pyridine N - Water H | 2.5 | Weaker Interaction |

| Ring C - Water O | 3.5 | Van der Waals Interaction |

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Complex Heterocyclic Compounds

The presence of multiple reactive sites—two carboxylic acid groups and two chloro substituents—on a rigid pyridine (B92270) framework allows for a wide range of chemical transformations. This makes the compound an ideal starting point for constructing larger, more complex heterocyclic systems.

The structure of 2,6-Dichloropyridine-3,5-dicarboxylic acid is primed for creating a diverse library of pyridine derivatives. The chlorine atoms at the 2 and 6 positions can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. Simultaneously, the carboxylic acid moieties at the 3 and 5 positions can be converted into esters, amides, or other functionalities. This dual reactivity enables the synthesis of polysubstituted pyridines, which are important structural motifs in pharmaceuticals, agrochemicals, and functional materials. researchgate.netnih.gov

A significant application of pyridine dicarboxylic acids is in the synthesis of dicarboxamides. mdpi.comscilit.comnih.gov This transformation is typically achieved through a condensation reaction between the dicarboxylic acid (or its more reactive acyl chloride derivative) and a suitable amine. mdpi.com The resulting pyridine-dicarboxamide scaffold is of high interest in supramolecular and coordination chemistry due to its ability to form predictable hydrogen bonding networks and act as a chelating ligand for various metal ions. mdpi.comnih.gov The synthesis process generally involves activating the carboxylic acid groups, often by converting them to acyl chlorides using reagents like oxalyl chloride, followed by reaction with an aromatic or aliphatic amine. mdpi.com This methodology allows for the creation of symmetrical dicarboxamides with diverse peripheral substituents. scilit.comnih.gov

Table 1: Examples of Dicarboxamide Derivatives from Pyridine Dicarboxylic Acids This table is based on synthetic routes for the parent pyridine-2,6-dicarboxylic acid, which are analogous to those for the 2,6-dichloro-3,5-dicarboxylic acid derivative.

| Starting Material | Amine Reagent | Product Type | Reference |

|---|---|---|---|

| Pyridine-2,6-dicarbonyl dichloride | Aromatic Amines | Symmetrical Pyridine-2,6-dicarboxamides | mdpi.com |

| Pyridine-2,6-dicarboxylic acid | Bis(2-methoxyethyl) amine | 2,6-Pyridine dicarboxamide | google.com |

| Furan-2,5-dicarboxylic acid | Aromatic Amines | Symmetrical Furan-2,5-dicarboxamides (analogous) | nih.gov |

Ligand in Homogeneous and Heterogeneous Catalytic Systems

The pyridine-dicarboxylic acid framework is an excellent chelating ligand, capable of binding to metal centers through the pyridine nitrogen and the oxygen atoms of the carboxylate groups. This coordination ability is harnessed in the development of both homogeneous and heterogeneous catalysts. Structurally related compounds like pyridine-2,6-dicarboxylic acid and pyridine-3,5-dicarboxylic acid have demonstrated significant catalytic activity. organic-chemistry.orgrsc.org

In homogeneous catalysis, pyridine-2,6-dicarboxylic acid has been employed as a bifunctional organocatalyst for reactions such as the hydrophosphonylation of aldehydes and ketones in water. organic-chemistry.org Its ability to activate substrates through proton transfer makes it an effective and environmentally benign catalyst. organic-chemistry.org

In heterogeneous catalysis, metal complexes of pyridine dicarboxylic acids can be immobilized on solid supports or used to construct metal-organic frameworks (MOFs) and coordination polymers. rsc.orgiau.ir For instance, a copper(II) complex of 2,6-pyridine dicarboxylic acid encapsulated within the nanocavities of zeolite-X serves as a stable and reusable catalyst for the oxidation of aniline. iau.ir Similarly, lanthanide coordination polymers constructed with pyridine-3,5-dicarboxylic acid have shown size-selective catalytic performance in cyanosilylation reactions. rsc.org These examples highlight the potential of 2,6-Dichloropyridine-3,5-dicarboxylic acid to serve as a ligand in robust and recyclable catalytic systems.

Table 2: Catalytic Applications of Related Pyridine Dicarboxylic Acid Ligands

| Ligand | Catalyst Type | Application | System | Reference |

|---|---|---|---|---|

| Pyridine-2,6-dicarboxylic acid | Organocatalyst | Hydrophosphonylation of aldehydes/ketones | Homogeneous | organic-chemistry.org |

| Pyridine-2,6-dicarboxylic acid | Copper(II) Complex | Oxidation of aniline | Heterogeneous (in Zeolite-X) | iau.ir |

| Pyridine-3,5-dicarboxylic acid | Lanthanide Coordination Polymer | Cyanosilylation reactions | Heterogeneous | rsc.org |

| Pyridine-2,6-dithiocarboxylic acid | Metal Complexes | NDM-1 enzyme inhibition | Homogeneous | nih.gov |

Component in the Design of Functional Materials

The rigidity of the pyridine ring combined with the specific spatial orientation of its functional groups makes 2,6-Dichloropyridine-3,5-dicarboxylic acid an attractive component for designing advanced functional materials.

The development of receptors for dicarboxylic acids and their corresponding anions is a topic of high interest in supramolecular chemistry. researchgate.netrsc.org These molecules are important biological metabolites, and their detection is relevant for medical diagnostics and environmental monitoring. researchgate.net 2,6-Dichloropyridine-3,5-dicarboxylic acid, with its well-defined structure and multiple hydrogen-bonding sites, is a candidate for use in building synthetic receptors. Such a receptor could selectively bind to complementary guest molecules through a combination of hydrogen bonds, electrostatic interactions, and π-stacking, forming the basis of a chemical sensor with an optical or electrochemical response. researchgate.net

Pyridine derivatives are known to be valuable intermediates in the synthesis of larger cage molecules and supramolecular structures. nih.govresearchgate.net These structures are crucial tools for studying molecular encapsulation and host-guest interactions. nih.govresearchgate.net The defined geometry of 2,6-Dichloropyridine-3,5-dicarboxylic acid allows it to function as a rigid panel or strut in the construction of larger, three-dimensional host molecules. These synthetic hosts can possess internal cavities capable of encapsulating smaller guest molecules, leading to the formation of stable host-guest complexes. nih.gov Such systems are fundamental to understanding the principles of molecular recognition and are precursors to applications in areas like targeted delivery and catalysis within confined spaces.

Advanced Analytical Methodologies for the Characterization of Pyridine Dicarboxylic Acids

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are central to the separation and quantification of pyridine (B92270) dicarboxylic acids due to their versatility and efficiency.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile and thermally labile compounds like pyridine dicarboxylic acids. The separation can be optimized by selecting appropriate stationary and mobile phases. For instance, mixed-mode columns that combine reversed-phase and ion-exchange properties can offer enhanced selectivity for polar, ionizable compounds. A Primesep 100 column, which has cation-exchange capabilities, has been successfully used to separate various pyridinecarboxylic and pyridinedicarboxylic acids. sielc.com The retention is controlled by adjusting the acetonitrile (B52724) concentration and the ionic strength of the mobile phase, often an acid buffer like sulfuric acid. sielc.comsielc.com

Different detection modes can be coupled with HPLC to achieve the desired sensitivity and selectivity:

UV Detection: Pyridine derivatives typically exhibit strong UV absorbance, making UV detection a straightforward and robust method for quantification. sielc.com For example, a method for analyzing nicotinic acid and related compounds used UV detection at 250 nm. sielc.com For chlorinated pyridine carboxylic acids, the specific wavelength would be optimized based on the compound's UV spectrum.

Conductivity Detection: This detection mode is suitable for ionic species and is often employed in ion chromatography.

Mass Spectrometry (MS) Detection: HPLC coupled with mass spectrometry (LC-MS) provides high selectivity and sensitivity, enabling the definitive identification and quantification of target analytes even in complex mixtures. mdpi.com Electrospray ionization (ESI) is a common interface for LC-MS analysis of polar compounds like carboxylic acids. Pre-column derivatization with quaternary nitrogen reagents has been explored to enhance the ESI-MS response for low molecular weight carboxylic acids. nih.gov

A summary of HPLC conditions used for the analysis of related pyridine carboxylic acids is presented in Table 1.

Table 1: Exemplary HPLC Conditions for Pyridine Carboxylic Acid Analysis

| Analyte(s) | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, etc. | Primesep 100 (mixed-mode) | Water, Acetonitrile, and Sulfuric Acid buffer gradient | UV at 250 nm | sielc.com |

| Isomers of Pyridinecarboxylic Acid | Coresep 100 (mixed-mode, core-shell) | Acetonitrile, buffer (concentration and pH adjusted for retention control) | UV, MS, CAD, ELSD | helixchrom.com |

| 2-Chloropyridine-3-carboxylic acid | ReproSil 100 C18 (5µm, 250x3mm) | Acetonitrile:H2O+0.5% H3PO4 (4:1) | HPLC/DAD, MS | lgcstandards.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Carboxylic acids, including 2,6-Dichloropyridine-3,5-dicarboxylic acid, are generally non-volatile and require a derivatization step to increase their volatility and improve their chromatographic behavior. researchgate.net Common derivatization strategies for carboxylic acids include:

Esterification: Conversion of carboxylic acid groups to their corresponding esters (e.g., methyl or butyl esters) is a widely used approach. researchgate.net

Silylation: Reaction with silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts acidic protons into trimethylsilyl (B98337) groups, yielding volatile derivatives. researchgate.net

The choice of derivatization reagent can influence the sensitivity and reproducibility of the analysis. For instance, a study comparing esterification and silylation for the GC-MS analysis of dicarboxylic acids in atmospheric aerosols found that BSTFA provided lower detection limits and higher reproducibility.

Once derivatized, the analytes can be separated on a GC column (e.g., a DB-5 column) and detected by a mass spectrometer, which provides structural information for identification and sensitive quantification. nih.gov

Ion Chromatography (IC) is a subset of HPLC that is specifically designed for the separation and analysis of ionic species. It is well-suited for the analysis of pyridine dicarboxylic acids, which are anionic in nature at appropriate pH values. In IC, an ion-exchange column is used to separate analytes based on their charge, and a conductivity detector is commonly employed for detection. 2,6-Pyridinedicarboxylic acid is itself used as a component of eluent concentrates for ion chromatography. sigmaaldrich.comavantorsciences.com This highlights the suitability of the technique for this class of compounds. The separation of different pyridine dicarboxylic acid isomers and their chlorinated derivatives would depend on the specific ion-exchange column and eluent composition used.

Electrophoretic Methods (e.g., Capillary Electrophoresis)

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC for charged species. In CE, analytes are separated based on their electrophoretic mobility in a narrow capillary filled with an electrolyte solution. For the analysis of quinolinic acid (a pyridine dicarboxylic acid), a CE method with fluorescence derivatization has been developed, demonstrating high sensitivity with a detection limit of 3 pmol. nih.gov This indicates the potential of CE for the trace analysis of other pyridine dicarboxylic acids, including their chlorinated derivatives.

Advanced Sample Preparation and Extraction Techniques for Complex Chemical Matrices

The analysis of 2,6-Dichloropyridine-3,5-dicarboxylic acid in complex matrices, such as biological fluids or environmental samples, often requires a preliminary sample preparation step to isolate and preconcentrate the analyte.

Microextraction techniques are miniaturized sample preparation methods that offer several advantages, including reduced solvent consumption, lower costs, and high enrichment factors.

Liquid-Phase Microextraction (LPME): This technique involves the extraction of analytes from an aqueous sample into a small volume of an immiscible organic solvent. Dispersive liquid-liquid microextraction (DLLME) is a variant of LPME that is known for its simplicity and speed. mdpi.com

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique where a fused-silica fiber coated with a stationary phase is exposed to the sample (either by direct immersion or in the headspace). mdpi.com The analytes partition into the fiber coating and are subsequently desorbed into the analytical instrument (e.g., GC or HPLC). SPME has been successfully applied to the analysis of chloro- and nitro-substituted aromatic compounds in aqueous samples, demonstrating its applicability for compounds with similar functionalities to 2,6-Dichloropyridine-3,5-dicarboxylic acid. nih.gov A study on the SPME of carboxylic acids showed that a carboxene/polydimethylsiloxane fiber was effective for their extraction. nih.gov

The selection of the appropriate microextraction technique and its operational parameters (e.g., fiber coating, extraction time, pH) is critical for achieving optimal recovery and enrichment of the target analyte.

Solid Phase Extraction (SPE) Protocols

Solid Phase Extraction (SPE) is a cornerstone of modern sample preparation, designed to isolate and concentrate analytes from a complex mixture while removing interfering substances. sigmaaldrich.com For acidic compounds like 2,6-Dichloropyridine-3,5-dicarboxylic acid, which possess two carboxylic acid functional groups, specific SPE protocols are employed to ensure high recovery and sample cleanliness prior to analysis. The choice of sorbent is critical and often involves polymeric or mixed-mode phases that can offer multiple retention mechanisms. 17img.cncsbsju.edu

Due to the compound's acidic nature and the presence of a pyridine ring, an ion-exchange mechanism is highly effective. sigmaaldrich.com A weak anion exchanger (WAX) sorbent, which typically contains functional groups like aminopropyl (NH2), is suitable. sigmaaldrich.com The pKa of the aminopropyl functional group is approximately 9.8, meaning it is positively charged at a pH of 7.8 or lower, allowing it to retain anionic species like deprotonated carboxylic acids. sigmaaldrich.com

A generalized SPE protocol for extracting a compound like 2,6-Dichloropyridine-3,5-dicarboxylic acid from an aqueous sample would involve several key steps. The sample pH must be adjusted to ensure the analyte is in its ionized form, promoting retention on the anion-exchange sorbent.

Research Findings: Studies on the extraction of various acidic pharmaceuticals and organic acids from aqueous matrices have demonstrated the efficacy of polymeric and mixed-mode SPE cartridges. csbsju.edu For instance, sorbents based on N-vinylpyrrolidone co-polymers have shown high recoveries (70–100%) for a wide range of acidic and neutral analytes at a neutral pH. csbsju.edu The protocol involves conditioning the sorbent to activate the functional groups, loading the sample at a controlled flow rate to ensure efficient binding, washing away interferences with a solvent of appropriate strength, and finally eluting the target analyte with a solvent system designed to disrupt the sorbent-analyte interaction. 17img.cn For anion-exchange sorbents, elution is typically achieved by increasing the pH to neutralize the analyte or using a high ionic strength buffer to displace it. 17img.cn

Below is an interactive table detailing a representative SPE protocol for the extraction of 2,6-Dichloropyridine-3,5-dicarboxylic acid using a weak anion-exchange sorbent.

| Step | Procedure | Purpose |

|---|---|---|

| 1. Sample Pre-treatment | Adjust sample pH to ~7.5-8.0 with a buffer like ammonium (B1175870) acetate. Dilute sample 1:1 with the buffer. | To ensure the carboxylic acid groups are deprotonated (anionic) for effective retention on the WAX sorbent. |

| 2. Conditioning | Pass 1-2 tube volumes of a solvent like methanol (B129727) or acetonitrile through the cartridge. | To wet the sorbent and activate the functional groups. |

| 3. Equilibration | Pass 1-2 tube volumes of buffer (same as used for sample pre-treatment) through the cartridge. | To create a pH environment on the sorbent that matches the sample, ensuring optimal analyte retention. |

| 4. Sample Loading | Apply the pre-treated sample to the cartridge at a slow, consistent flow rate (~1-2 drops/second). | To allow sufficient interaction time between the analyte and the sorbent for maximum binding. 17img.cn |

| 5. Washing | Pass a mild organic solvent (e.g., 5-10% methanol in water) through the cartridge. | To remove weakly bound, non-target compounds and matrix interferences without prematurely eluting the analyte. |

| 6. Elution | Elute the analyte by passing a solvent mixture acidified with an acid like formic acid (e.g., 5% formic acid in methanol) through the cartridge. | To neutralize the charge on the analyte, disrupting the ionic interaction with the sorbent and releasing it from the cartridge. |

| 7. Post-Elution | Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a mobile phase-compatible solvent. | To concentrate the analyte and prepare it for injection into the analytical instrument. |

Hyphenated Techniques for Comprehensive Chemical Profiling (e.g., LC-QTOF/MS)

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the comprehensive analysis of complex samples. springernature.comsaspublishers.com The combination of Liquid Chromatography with Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF/MS) is a powerful tool for the chemical profiling of compounds like 2,6-Dichloropyridine-3,5-dicarboxylic acid. This technique leverages the high separation efficiency of LC with the high mass accuracy and resolution of a QTOF/MS detector. nih.gov

Liquid Chromatography (LC): The LC component separates the analyte from other compounds in the sample extract. For polar, acidic compounds, reversed-phase chromatography is commonly used. A C18 column is a frequent choice, where separation is based on the differential partitioning of analytes between the nonpolar stationary phase and a polar mobile phase. csbsju.edu A gradient elution, where the proportion of organic solvent in the mobile phase is increased over time, is typically used to effectively elute compounds with varying polarities. scispace.com

Quadrupole Time-of-Flight (QTOF) Mass Spectrometry: Following separation by LC, the analyte enters the mass spectrometer. An electrospray ionization (ESI) source is common for polar molecules like pyridine dicarboxylic acids, as it generates charged ions in the gas phase with minimal fragmentation. The QTOF analyzer then provides high-resolution mass data. This high mass accuracy (typically <5 ppm) allows for the determination of the elemental composition of the analyte and its fragments, leading to a high degree of confidence in its identification. The TOF analyzer also enables rapid data acquisition, making it compatible with fast chromatography. nih.gov

Research Findings: The application of LC-MS/MS is well-established for the analysis of organic compounds in various fields. saspublishers.com The use of a QTOF analyzer, in particular, allows for both targeted quantification and non-targeted screening of metabolites and degradation products. For a compound like 2,6-Dichloropyridine-3,5-dicarboxylic acid, an LC-QTOF/MS method would be operated in negative ion mode to detect the deprotonated molecular ion [M-H]⁻. The high resolving power can distinguish the target analyte from matrix components with very similar masses. Furthermore, MS/MS experiments can be performed, where the parent ion is fragmented to produce a characteristic spectrum that serves as a structural fingerprint, confirming the identity of the compound.

An interactive table outlining a typical set of parameters for an LC-QTOF/MS analysis is provided below.

| Component | Parameter | Typical Value / Description |

|---|---|---|

| Liquid Chromatography (LC) | Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 2.7 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water | |

| Mobile Phase B | Acetonitrile | |

| Gradient Elution | Start at 5% B, ramp to 95% B over several minutes, followed by re-equilibration. | |

| Mass Spectrometry (MS) | Ionization Source | Electrospray Ionization (ESI), Negative Ion Mode |

| Scan Range | m/z 50 - 1000 | |

| Capillary Voltage | ~3500 V | |

| Fragmentor Voltage | ~100-150 V | |

| Collision Energy (for MS/MS) | Variable (e.g., 10-40 eV) for Collision-Induced Dissociation (CID) |

Conclusion and Future Research Directions

Synthesis of Current Academic Understanding and Research Gaps

The current body of scientific literature on 2,6-Dichloropyridine-3,5-dicarboxylic acid is sparse, with much of the understanding derived from knowledge of related pyridine (B92270) dicarboxylic acids and halogenated heterocycles. The compound is identified by its CAS number 58584-82-0 and molecular formula C₇H₃Cl₂NO₄.

A plausible synthetic route to 2,6-Dichloropyridine-3,5-dicarboxylic acid involves a multi-step process. One potential pathway starts with the synthesis of 2,6-dichloropyridine-3,5-dicarbonitrile (B170279). The dinitrile can be prepared from 2-amino-6-chloropyridine-3,5-dicarbonitrile (B1296360) through a Sandmeyer-type reaction using a copper(II) chloride catalyst and an alkyl nitrite. nih.gov Subsequent hydrolysis of the dinitrile, a well-established transformation in organic chemistry, would be expected to yield the desired dicarboxylic acid. masterorganicchemistry.comlibretexts.org This hydrolysis can typically be achieved under acidic or basic conditions, with the choice of conditions potentially influencing the final product isolation and purity.

Another theoretical approach is the direct oxidation of 2,6-dichloro-3,5-dimethylpyridine. The oxidation of alkyl side chains on pyridine rings to carboxylic acids is a known transformation, often employing strong oxidizing agents. chemicalbook.com However, the presence of electron-withdrawing chlorine atoms on the pyridine ring could render the methyl groups less susceptible to oxidation, presenting a potential synthetic challenge.

Identified Challenges and Emerging Opportunities in the Chemistry of 2,6-Dichloropyridine-3,5-dicarboxylic Acid

The chemistry of 2,6-Dichloropyridine-3,5-dicarboxylic acid presents both challenges and opportunities, largely inferred from the behavior of similar compounds.

Identified Challenges:

Synthesis and Purification: As highlighted, a key challenge is the development of an efficient and scalable synthesis. The potential multi-step nature of the synthesis, coupled with the possible need for harsh reagents (e.g., strong oxidizing agents or acids/bases for hydrolysis), may lead to difficulties in achieving high yields and purity. The purification of a diacid containing two chlorine atoms could also be non-trivial.

Reactivity and Stability: The electron-withdrawing nature of the two chlorine atoms and two carboxylic acid groups is expected to significantly influence the reactivity of the pyridine ring. This could make certain reactions, such as further functionalization, challenging. The thermal stability of the compound, particularly with respect to decarboxylation, is another area that requires investigation.

Limited Commercial Availability: The compound's status as a research chemical with limited suppliers suggests that it is not produced on a large scale, which can be a barrier to extensive research and development efforts.

Emerging Opportunities:

Coordination Chemistry and Metal-Organic Frameworks (MOFs): Pyridine dicarboxylic acids are excellent ligands for the construction of coordination polymers and MOFs. rsc.orgrsc.orgnih.gov The specific geometry and electronic properties of 2,6-Dichloropyridine-3,5-dicarboxylic acid, with its two chlorine substituents, could lead to the formation of novel supramolecular architectures with unique properties, such as specific porosity, catalytic activity, or luminescence. The halogen atoms could participate in halogen bonding, further influencing the crystal packing and properties of the resulting materials.

Functional Materials: The presence of both carboxylic acid groups and chlorine atoms opens up possibilities for its use as a monomer in the synthesis of specialized polymers. Polyesters or polyamides derived from this monomer could exhibit enhanced thermal stability, flame retardancy (due to the chlorine content), or specific gas permeability properties.

Biological Activity Screening: Halogenated organic compounds often exhibit significant biological activity. nih.govnih.gov The unique substitution pattern of 2,6-Dichloropyridine-3,5-dicarboxylic acid makes it an interesting candidate for screening in various biological assays, for example, as an antimicrobial or antiviral agent. The pyridine nucleus itself is a common scaffold in many biologically active molecules. ajrconline.org

Prospective Trends in Pyridine Dicarboxylic Acid Research and Functional Material Development

The broader field of pyridine dicarboxylic acid research is vibrant and points towards several future directions where 2,6-Dichloropyridine-3,5-dicarboxylic acid could play a role.

A major trend is the continued development of functional materials derived from pyridine dicarboxylic acids. This includes the design and synthesis of novel MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis. The ability to tune the properties of these materials by modifying the organic linker is a key driver of this research. The incorporation of halogen atoms, as in 2,6-Dichloropyridine-3,5-dicarboxylic acid, offers a pathway to introduce additional functionalities and control over the supramolecular assembly.

Another significant area is the development of bio-based polymers . While research has focused on isomers like 2,5- and 2,6-pyridinedicarboxylic acid for creating sustainable plastics, the unique properties that could be imparted by halogenated monomers like the one discussed here might be of interest for high-performance applications where biodegradability is not the primary concern.

Furthermore, the exploration of the biological activity of novel substituted pyridine dicarboxylic acids is an ongoing endeavor. The search for new therapeutic agents with improved efficacy and novel mechanisms of action ensures that compounds with unique electronic and steric properties, such as 2,6-Dichloropyridine-3,5-dicarboxylic acid, will remain attractive targets for synthesis and evaluation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6-Dichloropyridine-3,5-dicarboxylic acid, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis of pyridine dicarboxylate derivatives typically involves condensation reactions. For example, analogous compounds like 4-(4-bromo-phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate are synthesized via Hantzsch dihydropyridine synthesis, using dicarboxylic acid derivatives and aldehydes under reflux conditions . To optimize yield, factors such as solvent choice (e.g., ethanol or acetic acid), stoichiometric ratios of precursors, and reaction temperature must be controlled. Catalytic amounts of acid (e.g., glacial acetic acid) can accelerate cyclization. Purification via recrystallization or column chromatography is recommended to isolate the product .

Q. How can spectroscopic techniques (FT-IR, NMR) and X-ray crystallography confirm the structure of 2,6-Dichloropyridine-3,5-dicarboxylic acid?

- Methodological Answer :

- FT-IR : Identify characteristic peaks for carboxylic acid O–H (~2500–3000 cm⁻¹), C=O (~1700 cm⁻¹), and C–Cl (~550–850 cm⁻¹) stretches .

- NMR : ¹H NMR reveals proton environments (e.g., dihydropyridine NH at δ ~4–5 ppm; aromatic protons influenced by Cl substituents). ¹³C NMR confirms carbonyl carbons (δ ~165–175 ppm) and quaternary carbons on the pyridine ring .

- X-ray crystallography : Single-crystal analysis resolves bond lengths, angles, and hydrogen-bonding networks. For example, analogous compounds show intermolecular O–H···O hydrogen bonds stabilizing the crystal lattice .

Advanced Research Questions

Q. What strategies are effective in analyzing intermolecular interactions and crystal packing of 2,6-Dichloropyridine-3,5-dicarboxylic acid using Hirshfeld surface analysis and DFT calculations?

- Methodological Answer :

- Hirshfeld Surface Analysis : Quantifies close-contact interactions (e.g., H···O, H···Cl) via CrystalExplorer software. For dihydropyridine derivatives, this reveals dominant H-bonding (e.g., 40–50% contribution) and Cl···H contacts (~10%) .

- DFT Calculations : Gaussian or ORCA software can model electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps). Basis sets like 6-311G++(d,p) and functionals (B3LYP) are suitable. Compare computed geometries with XRD data to validate accuracy .

Q. How does 2,6-Dichloropyridine-3,5-dicarboxylic acid function as a ligand in coordination polymers, and what factors influence its metal-binding selectivity?

- Methodological Answer : The compound’s two carboxylate groups and pyridine N atom enable polydentate coordination. For example, pyridine-2,5-dicarboxylate forms monomeric or dimeric Co(II) complexes depending on solvent (ethanol vs. 4-methylpyridine) . Selectivity depends on:

- pH : Carboxylate deprotonation (pKa ~2–3) facilitates binding to transition metals (e.g., Co²⁺, Cu²⁺).

- Solvent polarity : Polar solvents stabilize charged metal-ligand complexes.

- Steric effects : Chlorine substituents may hinder coordination at specific sites .

Q. What computational methods are recommended for predicting the reactivity and electronic properties of 2,6-Dichloropyridine-3,5-dicarboxylic acid derivatives?

- Methodological Answer :

- Reactivity Prediction : Use Fukui indices (via DFT) to identify nucleophilic/electrophilic sites. Chlorine atoms act as electron-withdrawing groups, directing electrophilic substitution to meta positions.

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or water) to study stability.

- Docking Studies : For biological applications, AutoDock Vina can model interactions with enzymes (e.g., dihydrofolate reductase), though experimental validation is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.